para-Hydroxy Atorvastatin-d5 Calcium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

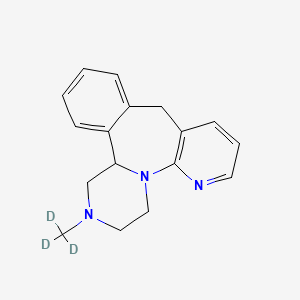

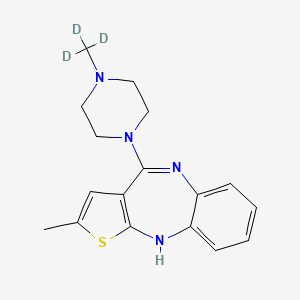

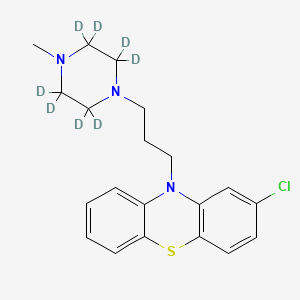

“para-Hydroxy Atorvastatin-d5 Calcium Salt” is a labeled metabolite of Atorvastatin Calcium Salt . Atorvastatin is a selective, competitive HMG-CoA reductase inhibitor . It is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .

Synthesis Analysis

The synthesis of Atorvastatin, which “para-Hydroxy Atorvastatin-d5 Calcium Salt” is a metabolite of, involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . An improved kilogram-scale preparation of Atorvastatin Calcium has been developed, which includes isolating the pure product of the ketal deprotection step as crystalline solid and using a convenient ethyl acetate extraction procedure to isolate the pure Atorvastatin Calcium .

Molecular Structure Analysis

The molecular formula of “para-Hydroxy Atorvastatin-d5 Calcium Salt” is C66H60CaD10F2N4O12 .

Chemical Reactions Analysis

Atorvastatin, the parent compound of “para-Hydroxy Atorvastatin-d5 Calcium Salt”, has significant radical scavenging activity. The ortho- and para-hydroxy metabolites of Atorvastatin can scavenge free radicals that the parent Atorvastatin cannot .

Physical And Chemical Properties Analysis

The melting point of “para-Hydroxy Atorvastatin-d5 Calcium Salt” is 174-179°C . It should be stored at -20°C . It is slightly soluble in DMSO and Methanol .

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

- Atorvastatin calcium, including its para-hydroxy metabolite, is crucial in the development of analytical methods. Shah et al. (2007) described a method for determining atorvastatin calcium and aspirin in capsule dosage forms, highlighting atorvastatin's role in analytical pharmaceutical sciences (Shah et al., 2007).

Neuroprotection Research

- The neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurons were examined by Bösel et al. (2005). This study contributes to understanding how para-hydroxy atorvastatin-d5 and similar compounds can be used in neurology (Bösel et al., 2005).

Effects on Mitochondrial Function

- Broniarek and Jarmuszkiewicz (2018) explored how atorvastatin affects the respiratory function of isolated endothelial mitochondria. This research is vital for understanding the mitochondrial impact of para-hydroxy atorvastatin-d5 (Broniarek & Jarmuszkiewicz, 2018).

Pharmacokinetics and Bioequivalence Studies

- Liu et al. (2010) conducted a study on the pharmacokinetics and bioequivalence of atorvastatin calcium tablets, which is essential for understanding the pharmacokinetics of para-hydroxy atorvastatin-d5 (Liu et al., 2010).

Method Development for Therapeutic Drug Monitoring

- Wagmann et al. (2019) developed a method for quantitative determination of statins including atorvastatin and its metabolites for adherence testing and therapeutic drug monitoring, demonstrating the importance of atorvastatin metabolites in clinical practice (Wagmann et al., 2019).

Metabolic Pathway Research

- Park et al. (2008) investigated the contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin, which includes the formation of para-hydroxyatorvastatin, providing insights into its metabolic pathways (Park et al., 2008).

Biocatalytic Synthesis

- Patel (2009) discussed the biocatalytic synthesis of atorvastatin intermediates, which is pertinent for the manufacturing and research of para-hydroxy atorvastatin-d5 (Patel, 2009).

Quantitative Analysis in Human Plasma

- Yacoub et al. (2013) developed a method for the quantification of atorvastatin and its metabolites, including para-hydroxy atorvastatin, in human plasma, highlighting the compound's significance in pharmacokinetic studies (Yacoub et al., 2013).

Safety And Hazards

When handling “para-Hydroxy Atorvastatin-d5 Calcium Salt”, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Physiologically based pharmacokinetic (PBPK) models of Atorvastatin, the parent compound of “para-Hydroxy Atorvastatin-d5 Calcium Salt”, have been positioned as a valuable tool for the characterization of complex pharmacokinetic processes and its extrapolation in special sub-groups of the population . This could potentially lead to the optimization of Atorvastatin dosing in the future .

Eigenschaften

CAS-Nummer |

265989-45-5 |

|---|---|

Produktname |

para-Hydroxy Atorvastatin-d5 Calcium Salt |

Molekularformel |

C66H58D10CaF2N4O12 |

Molekulargewicht |

1199.42 |

Aussehen |

Off-White Solid |

melting_point |

174-179°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

265989-44-4 (unlabelled) |

Synonyme |

p-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; 4-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; para-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; di(4-Hydroxy Atorvastatin-d5) CalciuM Salt |

Tag |

Atorvastatin Impurities |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.